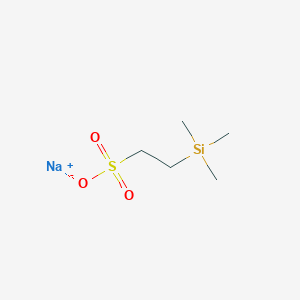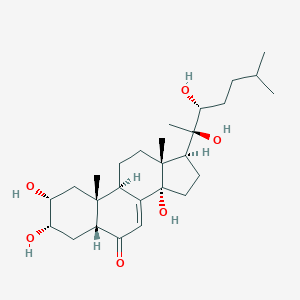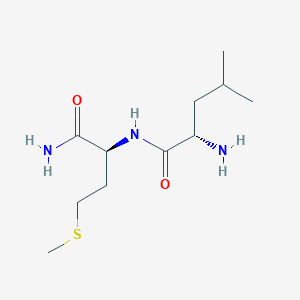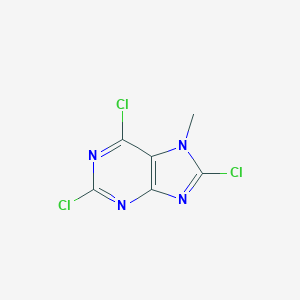
Fenpentadiol
准备方法
合成路线和反应条件
芬戊二醇可以通过在碱存在下使4-氯苯甲醛与丙酮反应,然后用硼氢化钠还原来合成。反应条件通常包括:
缩合反应: 4-氯苯甲醛在碱(如氢氧化钠)存在下与丙酮反应生成4-氯-α,α-二甲基苄醇。
工业生产方法
芬戊二醇的工业生产遵循类似的合成路线,但规模更大。该工艺涉及仔细控制反应条件,以确保最终产物的产率高和纯度高。使用高效反应器和纯化系统对于满足工业标准至关重要。
化学反应分析
反应类型
芬戊二醇会发生各种化学反应,包括:
氧化: 芬戊二醇可以被氧化形成相应的酮和醛。
还原: 它可以进一步还原形成更简单的醇。
取代: 该化合物可以发生亲核取代反应,特别是在氯基团上。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化锂铝是常用的还原剂。
取代: 氢氧根离子或胺等亲核试剂可用于取代反应。
主要产物
氧化: 生成酮和醛。
还原: 生成更简单的醇。
取代: 生成取代的苯基衍生物。
科学研究应用
芬戊二醇因其精神活性而受到研究,并在各个领域都有应用:
化学: 用作模型化合物研究结构修饰对精神活性的影响。
生物学: 研究其对动物行为和神经功能的影响。
医学: 探索其作为焦虑症、抑郁症和其他情绪障碍的潜在治疗方法。
作用机制
芬戊二醇通过多种途径发挥作用:
增强巴比妥类麻醉: 增强巴比妥类药物的作用,导致镇静作用增强。
刺激运动和探索活动: 在动物模型中增加活动水平,表明具有兴奋作用。
增强安非他明效应: 增强安非他明的作用,表明与神经递质系统存在复杂的相互作用。
相似化合物的比较
类似化合物
苯巴比妥: 一种具有镇静和抗焦虑作用的巴比妥类药物。
地西泮: 一种具有镇静作用的苯二氮卓类药物。
安非他明: 一种对运动和探索行为有影响的兴奋剂。
独特性
芬戊二醇的独特性在于它将兴奋、镇静和抗焦虑作用结合在一起,这些作用是剂量依赖性的。 与其他化合物不同,它既能增强巴比妥类麻醉,又能增加运动,使其成为一种用途广泛的精神药物 。
属性
IUPAC Name |
2-(4-chlorophenyl)-4-methylpentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDSTGQYRTZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C1=CC=C(C=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023047 | |
| Record name | Fenpentadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-18-0 | |
| Record name | Fenpentadiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpentadiol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpentadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenpentadiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPENTADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO7300903 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Fenpentadiol?
A1: Unfortunately, the provided research papers do not delve into the specific mechanism of action of this compound. Further research is needed to understand how this compound interacts with its biological targets and exerts its effects.
Q2: What do we know about the pharmacokinetics of this compound?
A2: Research indicates that this compound undergoes absorption, distribution, metabolism, and excretion in both rats and pigs []. Studies using 14C-labeled this compound have enabled the calculation of key pharmacokinetic parameters in these species [, ]. Specifically, in rats, this compound exhibits an enterohepatic cycle, influencing its overall pharmacokinetic profile []. Additionally, in vivo studies revealed that approximately 30% of this compound binds to plasma proteins in rats, while this binding rate varies with time in pigs []. In vitro experiments demonstrated that the binding rate is concentration-dependent in both species and is influenced by pH [].
Q3: Are there any studies on the in vitro and in vivo efficacy of this compound?
A3: While the provided abstracts mention "psychotropic activity" [] and use in treating "neuropsychic syndromes" [, ], details regarding specific in vitro assays or animal models used to assess the efficacy of this compound are not included.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



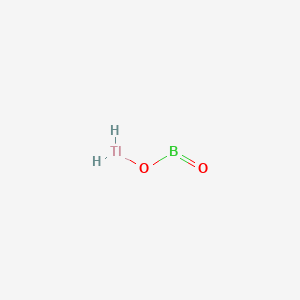

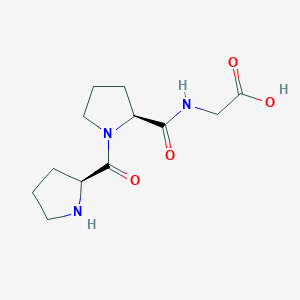
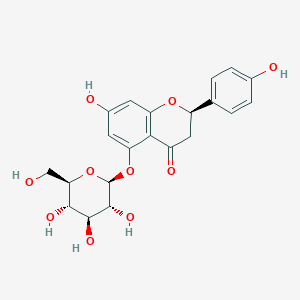
![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)
